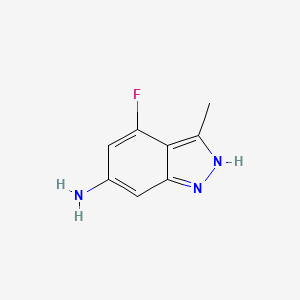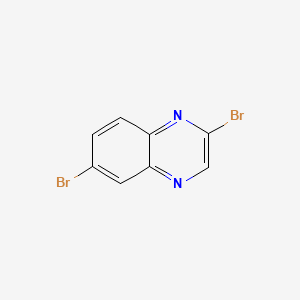
2,6-Dibromoquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromoquinoxaline is a chemical compound with the molecular formula C8H4Br2N2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2,6-Dibromoquinoxaline and its derivatives often involves transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization . For instance, the Ackermann research group proposed a method for the synthesis of fused indole derivatives from secondary amines and 2,3-dibromoquinoxaline, using a one-pot Buchwald–Hartwig amination followed by a direct Pd-catalyzed С–Н bond functionalization .Molecular Structure Analysis
The molecular structure of 2,6-Dibromoquinoxaline is characterized by the presence of two bromine atoms attached to the quinoxaline ring .Chemical Reactions Analysis
In the synthesis of indoloquinoxaline and its analogs, cross-coupling reactions have been prominently used over the last decade . A research group from India proposed a new, effective route for obtaining a broad range of biologically active N-substituted 6Н-indolo[2,3-b]quinoxalines in up to 98% yields by Ru(II)-catalyzed tandem ortho-С–Н functionalization reactions of 2-arylquinoxalines .Wissenschaftliche Forschungsanwendungen
Electronics and Photonics : 2,6-Dibromoquinoxaline is used in the preparation of π-conjugated polyquinoxalines, which are important for their electrically conducting properties and potential application in light-emitting diodes (LEDs). These polymers exhibit strong fluorescence and can be used in blue-green light emitting diodes, indicating their significance in the field of electronics and photonics (Yamamoto et al., 1996).
Environmental Toxicology : The combination of 2,6-Dibromohydroquinone, a metabolite of 2,6-Dibromoquinoxaline, and Cu(II) can induce synergistic DNA damage. This finding is significant in understanding the environmental and biological impacts of brominated phenolic pollutants (Shao et al., 2016).
Material Science : The chemical and electrochemical dehalogenation of 2,6-Dibromoquinoxaline leads to the formation of poly(quinoxaline-2,6-diyl) with strong electron-accepting properties. This has implications for material science, particularly in the development of new materials with advanced electrical properties (Saito et al., 1993).
Biodegradation and Environmental Health : The biodegradation of compounds related to 2,6-Dibromoquinoxaline, such as 2,6-dibromo-4-nitrophenol, by specific bacterial strains is an area of research that has implications for environmental health and pollution control (Min et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,6-dibromoquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDROOZZFHGBQAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680952 |
Source


|
| Record name | 2,6-Dibromoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromoquinoxaline | |
CAS RN |
175858-10-3 |
Source


|
| Record name | 2,6-Dibromoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



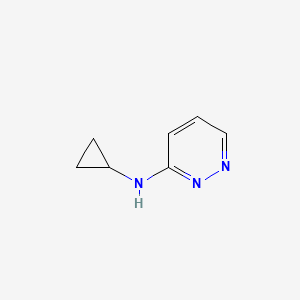
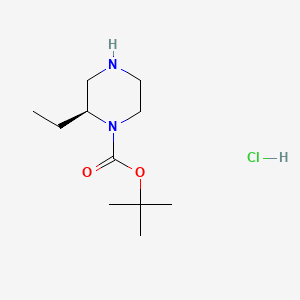
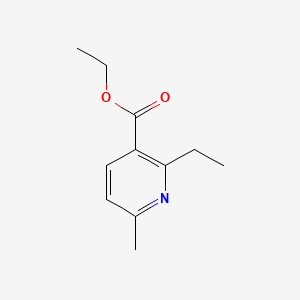
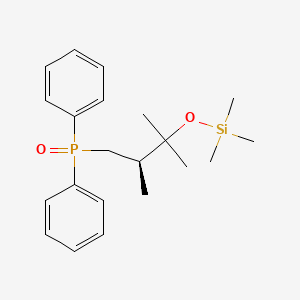


![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B599304.png)
